Zaltoprofen
Übersicht
Beschreibung
Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily as an analgesic, antipyretic, and anti-inflammatory agent. It is known for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors . This compound was approved for use in Japan in 1993 .
Wissenschaftliche Forschungsanwendungen
Zaltoprofen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktionen von NSAR verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Entzündungspfade und Schmerzreaktionen.
Medizin: In klinischen Studien zur Schmerztherapie und Entzündungsbekämpfung eingesetzt.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneistoffabgabesysteme eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das Cyclooxygenase-2-Enzym (COX-2) hemmt, das an der Synthese von Prostaglandinen beteiligt ist, die Entzündungen und Schmerzen vermitteln. Zusätzlich hemmt this compound Bradykinin-induzierte Schmerzreaktionen, ohne Bradykinin-Rezeptoren zu blockieren. Dieser duale Mechanismus macht es effektiv bei der Reduzierung von Schmerzen und Entzündungen .
Ähnliche Verbindungen:
- Flurbiprofen
- Ibuprofen
- Ketoprofen
- Diclofenac
Vergleich: this compound ist unter den NSAR einzigartig aufgrund seiner selektiven Hemmung von COX-2 und seiner Fähigkeit, Bradykinin-induzierte Schmerzreaktionen zu hemmen, ohne Bradykinin-Rezeptoren zu beeinflussen. Diese selektive Wirkung reduziert das Risiko gastrointestinaler Nebenwirkungen, die üblicherweise mit nicht-selektiven NSAR verbunden sind .
Wirkmechanismus
Target of Action
Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets Cyclooxygenase-2 (COX-2) and Bradykinin receptors . COX-2 is an enzyme involved in inflammation and pain, while Bradykinin receptors play a crucial role in mediating pain responses .
Mode of Action
This compound acts as a selective COX-2 inhibitor , reducing the production of prostaglandins, potent mediators of inflammation and pain . Interestingly, it also inhibits bradykinin-induced pain responses without blocking bradykinin receptors . This unique mode of action contributes to its analgesic and anti-inflammatory effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of arachidonic acid to prostaglandins catalyzed by COX enzymes . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Pharmacokinetics
This compound’s pharmacokinetics can be explained by a two-compartment model with first-order absorption . Creatinine clearance (CrCL) and albumin levels were identified as significant covariates related to interindividual this compound pharmacokinetic variability . They had positive and negative correlations with clearance (CL/F), respectively . These factors significantly influence this compound’s bioavailability and necessitate dose adjustments in certain cases .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting COX-2 and affecting bradykinin-induced pain responses, this compound decreases the production of inflammation and pain mediators, leading to relief from symptoms .
Action Environment
Environmental factors such as renal function (indicated by CrCL) and serum albumin levels can influence this compound’s action, efficacy, and stability . For instance, steady-state plasma exposure to this compound was significantly reduced in the group with CrCL and albumin levels of 130 mL/min and 3.5 g/dL, respectively . This suggests that dose adjustment may be necessary in certain environments, highlighting the importance of personalized medicine in optimizing drug efficacy and safety .
Safety and Hazards
Zukünftige Richtungen
In the future, in vitro testing of zaltoprofen substrates for several transporters and further analysis of pharmacokinetic correlations according to genetic polymorphisms will be required . The pharmacokinetics of this compound could significantly differ as the creatinine clearance and albumin levels change within the normal range .
Biochemische Analyse
Biochemical Properties
Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain . Additionally, this compound interacts with bradykinin receptors, specifically the B2-type bradykinin receptor, to inhibit pain responses . These interactions are crucial for its anti-inflammatory and analgesic effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ), p21, p27, and p53 . This leads to the inhibition of cell proliferation and induction of tumor necrosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins responsible for inflammation and pain . Additionally, this compound blocks the B2-type bradykinin receptor in nerve endings, providing potent analgesic effects . These interactions at the molecular level contribute to its overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated its sustained anti-inflammatory and analgesic effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced analgesic and anti-inflammatory effects . At high doses, this compound may also exhibit toxic or adverse effects, such as gastrointestinal bleeding and ulceration . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized in the liver through various pathways, including glucuronidation and oxidation . The primary metabolites of this compound include this compound acyl glucuronide, 10-Hydroxythis compound, and this compound S-oxide . These metabolic pathways involve enzymes such as CYP2C9 and UGT2B7, which play a crucial role in the drug’s metabolism . The effects of this compound on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by transporters and binding proteins, which affect its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-2 and bradykinin receptors . The drug’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One method includes the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid. The reaction mixture is then treated with ethyl acetate, ice, and water at room temperature. The ethyl acetate layer is collected, washed with saturated sodium bicarbonate and sodium chloride solutions, dried, and subjected to distillation and concentration. The product is crystallized from ethyl acetate and dried to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and suitable for mass production .
Analyse Chemischer Reaktionen
Reaktionstypen: Zaltoprofen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um this compound S-Oxid zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder an der Carbonsäuregruppe stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: this compound S-Oxid.
Reduktion: Reduzierte Formen von this compound.
Substitution: Halogenierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
- Flurbiprofen
- Ibuprofen
- Ketoprofen
- Diclofenac
Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without affecting bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Eigenschaften
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
Record name | Zaltoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaltoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaltoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZALTOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.